3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a tetrahydropyran ring, and a trifluoroethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Formation of the Urea Moiety: The reaction begins with the formation of the urea moiety by reacting an appropriate isocyanate with an amine. For instance, 3-chlorophenyl isocyanate can be reacted with tetrahydro-2H-pyran-4-amine to form the intermediate urea compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the intermediate urea compound can be reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
3-(3-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)amide: Similar structure but with an amide group instead of a urea moiety.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea lies in its combination of functional groups, which confer specific chemical and physical properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c15-10-2-1-3-11(8-10)19-13(21)20(9-14(16,17)18)12-4-6-22-7-5-12/h1-3,8,12H,4-7,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIPILJWVONKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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